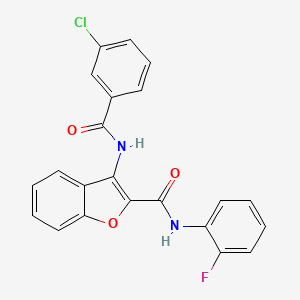

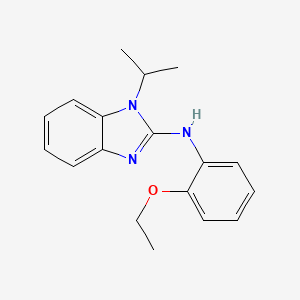

2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H11N3O3S and its molecular weight is 337.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

- Structural Characterization : The compound has been structurally characterized as a spacer in the synthesis of potential non-peptide angiotensin receptor antagonists. It exhibits π–π interactions and C–H⋯O interactions, indicating its significance in molecular interaction studies (Meyer et al., 2003).

Antimicrobial Activity

- Antibacterial Properties : Derivatives of this compound have shown antimicrobial activity against bacteria, mold, and yeast, indicating its potential for development into antimicrobial agents (Tien et al., 2016).

- Antimicrobial Synthesis and Evaluation : Additional studies have corroborated its antimicrobial properties, focusing on synthesizing and evaluating derivatives for antibacterial activity (Naganagowda & Petsom, 2011), (Jafari et al., 2017).

Anticancer Activity

- Anticancer Evaluation : Specific derivatives have been synthesized and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential for anticancer drug development (Ravinaik et al., 2021).

Corrosion Inhibition

- Steel Corrosion Inhibition : The compound has also been evaluated as a corrosion inhibitor for mild steel, presenting high inhibition efficiency, which is significant for industrial applications (Kalia et al., 2020), (Ammal et al., 2018).

Liquid Crystalline Properties

- Liquid Crystalline Properties : The compound has been a focus in synthesizing mesogenic materials with liquid crystalline properties, important for materials science and display technology (Abboud et al., 2017), (Ali & Tomi, 2018).

Antidiabetic and Anti-Diabetic Agents

- Antidiabetic Screening : Novel derivatives have been synthesized and evaluated for antidiabetic activity, underscoring the compound's relevance in developing diabetes treatments (Lalpara et al., 2021), (Mohammad et al., 2022).

Nematocidal Activity

- Nematocidal Activity : Research has been conducted on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, showing significant nematocidal activities, which could lead to the development of new nematicides (Liu et al., 2022).

Other Applications

- Cancer Treatment and Inhibition : Studies indicate its potential as a collapsin response mediator protein 1 inhibitor for treating small lung cancer (Panchal et al., 2020), and for cytotoxic effects against breast cancer cells (Alghamdi & Nazreen, 2020).

- Fluoride Chemosensors : It's used in anion sensors, displaying spectroscopic and colorimetric properties for fluoride sensing, relevant in chemical sensing applications (Ma et al., 2013).

- Cholinesterase Inhibition : The compound has been involved in the synthesis of 1,3,4-oxadiazole-2-thiols derivatives, showing inhibition potential against cholinesterases, suggesting applications in treating diseases related to cholinesterase dysfunction (Sz et al., 2015).

- Apoptosis Induction : Identified as a novel apoptosis inducer, showing potential for treating specific types of cancer (Zhang et al., 2005).

- Antibacterial Activity : Synthesized derivatives have shown significant antibacterial activity against Salmonella typhi, indicating potential for developing antibacterial drugs (Salama, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-(4-methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c1-10-2-4-11(5-3-10)16-18-19-17(23-16)15-9-12-8-13(20(21)22)6-7-14(12)24-15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBNYAYCQGBDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

![(E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2532766.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)